molecular formula C13H9Cl2NO2 B072603 5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide CAS No. 1147-98-4

5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide

Cat. No.: B072603
CAS No.: 1147-98-4
M. Wt: 282.12 g/mol
InChI Key: PVWWOFBIYKSBEX-UHFFFAOYSA-N
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Description

4’,5-Dichlorosalicylanilide is an organic compound with the molecular formula C₁₃H₉Cl₂NO₂. It is a derivative of salicylanilide, characterized by the presence of two chlorine atoms at the 4’ and 5 positions of the benzene ring. This compound is known for its antimicrobial properties and has been used in various applications, including as an ingredient in antiseptic and disinfectant formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’,5-Dichlorosalicylanilide typically involves the reaction of 4,5-dichlorosalicylic acid with aniline. The process can be summarized as follows:

    Esterification: 4,5-dichlorosalicylic acid is first esterified to form the corresponding ester.

    Amidation: The ester is then reacted with aniline under acidic or basic conditions to yield 4’,5-Dichlorosalicylanilide.

Industrial Production Methods: In industrial settings, the production of 4’,5-Dichlorosalicylanilide may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions: 4’,5-Dichlorosalicylanilide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

4’,5-Dichlorosalicylanilide has been extensively studied for its applications in various fields:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.

    Biology: The compound exhibits antimicrobial activity and is used in the development of antiseptic and disinfectant products.

    Medicine: Research has explored its potential as an antimicrobial agent in pharmaceutical formulations.

    Industry: It is used in the formulation of industrial disinfectants and preservatives

Mechanism of Action

The antimicrobial activity of 4’,5-Dichlorosalicylanilide is primarily due to its ability to disrupt the cell membrane of microorganisms. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria and fungi .

Comparison with Similar Compounds

    Salicylanilide: The parent compound without chlorine substitutions.

    3’,4’-Dichlorosalicylanilide: A similar compound with chlorine atoms at different positions.

    4’,5-Dibromosalicylanilide: A brominated analogue with similar properties.

Uniqueness: 4’,5-Dichlorosalicylanilide is unique due to its specific chlorine substitutions, which enhance its antimicrobial properties compared to its analogues. The position of the chlorine atoms plays a crucial role in its biological activity and effectiveness .

Properties

IUPAC Name

5-chloro-N-(4-chlorophenyl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-8-1-4-10(5-2-8)16-13(18)11-7-9(15)3-6-12(11)17/h1-7,17H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWWOFBIYKSBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862564
Record name 5-Chloro-N-(4-chlorophenyl)-2-hydroxybenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147-98-4, 7677-99-8
Record name 5-Chloro-N-(4-chlorophenyl)-2-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1147-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arylid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001147984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4',5-Dichlorosalicylanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007677998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1147-98-4
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Record name 4',5-DICHLOROSALICYLANILIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28D17I2DOG
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